molecular formula C17H21FN2S B6086608 3-[2-(3-fluorophenyl)ethyl]-1-(1,3-thiazol-2-ylmethyl)piperidine

3-[2-(3-fluorophenyl)ethyl]-1-(1,3-thiazol-2-ylmethyl)piperidine

Cat. No. B6086608
M. Wt: 304.4 g/mol
InChI Key: NRQZBVRXGJOXMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(3-fluorophenyl)ethyl]-1-(1,3-thiazol-2-ylmethyl)piperidine, also known as FETP, is a chemical compound that has been widely studied for its potential applications in scientific research. FETP belongs to the class of piperidine derivatives and is a potent inhibitor of dopamine and norepinephrine transporters.

Mechanism of Action

3-[2-(3-fluorophenyl)ethyl]-1-(1,3-thiazol-2-ylmethyl)piperidine works by inhibiting the reuptake of dopamine and norepinephrine, two neurotransmitters that play a key role in regulating mood, motivation, and reward. By blocking the transporters that are responsible for removing these neurotransmitters from the synaptic cleft, 3-[2-(3-fluorophenyl)ethyl]-1-(1,3-thiazol-2-ylmethyl)piperidine increases the levels of dopamine and norepinephrine in the brain, leading to an increase in mood, arousal, and motivation.
Biochemical and physiological effects:
3-[2-(3-fluorophenyl)ethyl]-1-(1,3-thiazol-2-ylmethyl)piperidine has been shown to have a number of biochemical and physiological effects, including an increase in dopamine and norepinephrine levels in the brain, an increase in heart rate and blood pressure, and an increase in locomotor activity. 3-[2-(3-fluorophenyl)ethyl]-1-(1,3-thiazol-2-ylmethyl)piperidine has also been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[2-(3-fluorophenyl)ethyl]-1-(1,3-thiazol-2-ylmethyl)piperidine in lab experiments is its high potency and selectivity for dopamine and norepinephrine transporters. This allows researchers to study the effects of these neurotransmitters with a high degree of specificity and accuracy. However, one of the limitations of 3-[2-(3-fluorophenyl)ethyl]-1-(1,3-thiazol-2-ylmethyl)piperidine is its potential for toxicity and side effects, which can make it difficult to use in certain experiments.

Future Directions

There are a number of future directions for research on 3-[2-(3-fluorophenyl)ethyl]-1-(1,3-thiazol-2-ylmethyl)piperidine, including the development of new and more efficient synthesis methods, the investigation of its potential therapeutic applications in the treatment of neurological disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, further research is needed to determine the long-term effects of 3-[2-(3-fluorophenyl)ethyl]-1-(1,3-thiazol-2-ylmethyl)piperidine use and to develop strategies for minimizing its potential for toxicity and side effects.

Synthesis Methods

The synthesis of 3-[2-(3-fluorophenyl)ethyl]-1-(1,3-thiazol-2-ylmethyl)piperidine involves a series of chemical reactions that require specialized equipment and expertise. The most common method of synthesis involves the reaction of 3-fluorophenylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-(2-aminothiazol-4-yl)ethylamine and piperidine. The final product is then purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

3-[2-(3-fluorophenyl)ethyl]-1-(1,3-thiazol-2-ylmethyl)piperidine has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where 3-[2-(3-fluorophenyl)ethyl]-1-(1,3-thiazol-2-ylmethyl)piperidine has been used to study the role of dopamine and norepinephrine transporters in various neurological disorders, including depression, anxiety, and addiction. 3-[2-(3-fluorophenyl)ethyl]-1-(1,3-thiazol-2-ylmethyl)piperidine has also been used to study the effects of chronic stress on the brain and to investigate the mechanisms underlying the development of drug tolerance and withdrawal.

properties

IUPAC Name

2-[[3-[2-(3-fluorophenyl)ethyl]piperidin-1-yl]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2S/c18-16-5-1-3-14(11-16)6-7-15-4-2-9-20(12-15)13-17-19-8-10-21-17/h1,3,5,8,10-11,15H,2,4,6-7,9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQZBVRXGJOXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NC=CS2)CCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(3-Fluorophenyl)ethyl]-1-(1,3-thiazol-2-ylmethyl)piperidine

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